2-[3-(Benzyloxy)propyl]oxirane

Lipophilicity Drug Discovery ADME Prediction

2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6) is a substituted oxirane compound belonging to the class of benzyloxyalkyl epoxides, characterized by a terminal epoxide ring connected to a benzyl-protected oxygen via a three-carbon propyl spacer. Its molecular formula is C12H16O2 with a molecular weight of 192.25 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.258
CAS No. 112482-35-6
Cat. No. B2842235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)propyl]oxirane
CAS112482-35-6
Molecular FormulaC12H16O2
Molecular Weight192.258
Structural Identifiers
SMILESC1C(O1)CCCOCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2
InChIKeyRXTUBUKGYMZYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6): Structural, Physicochemical, and Procurement Overview


2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6) is a substituted oxirane compound belonging to the class of benzyloxyalkyl epoxides, characterized by a terminal epoxide ring connected to a benzyl-protected oxygen via a three-carbon propyl spacer [1]. Its molecular formula is C12H16O2 with a molecular weight of 192.25 g/mol [1]. Computed physicochemical descriptors include XLogP3 of 2, a topological polar surface area (TPSA) of 21.8 Ų, and 6 rotatable bonds, distinguishing it from shorter-chain glycidyl ether analogs [1]. The compound is available from multiple commercial suppliers at ≥95% purity for research and development use .

Why Generic Substitution of 2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6) with Common Glycidyl Ethers Is Scientifically Inappropriate


Generic glycidyl ethers such as benzyl glycidyl ether (BGE, CAS 2930-05-4) or phenyl glycidyl ether (PGE, CAS 122-60-1) differ from 2-[3-(benzyloxy)propyl]oxirane in critical molecular descriptors that govern solubility, membrane permeability, metabolic stability, and ring-opening reactivity [1]. The three-carbon propyl spacer in the target compound results in a computed XLogP3 of 2, whereas BGE exhibits XLogP3 of 1.3 and PGE approximately 1.46–1.74 [1]. Additionally, the rotatable bond count differs significantly (6 for the target vs. 4 for BGE and 3 for PGE), affecting conformational flexibility and entropic penalties upon binding [1]. These physicochemical disparities directly translate into divergent chromatographic retention, pharmacokinetic profiles, and enzymatic processing, making simple interchange without re-validation a scientific and regulatory risk [2]. The quantitative evidence below establishes the procurement-critical differentiation.

Quantitative Evidence Guide: Selecting 2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6) Over Closest Analogs


Higher Computed Lipophilicity (XLogP3) of 2-[3-(Benzyloxy)propyl]oxirane vs. Benzyl Glycidyl Ether (BGE)

The target compound exhibits an XLogP3 value of 2, computed by PubChem using XLogP3 3.0 [1]. In contrast, the closest structural analog benzyl glycidyl ether (BGE, CAS 2930-05-4) shows an XLogP3 of 1.3 . This difference arises from the additional two methylene units in the propyl spacer, which increase hydrocarbon character. The higher lipophilicity predicts enhanced passive membrane permeability, an important consideration in cell-based assays and prodrug design.

Lipophilicity Drug Discovery ADME Prediction

Increased Conformational Flexibility: Rotatable Bond Count of 2-[3-(Benzyloxy)propyl]oxirane vs. Phenyl Glycidyl Ether (PGE)

The target compound possesses 6 rotatable bonds as computed by Cactvs 3.4.8.18 and reported by PubChem [1]. In comparison, phenyl glycidyl ether (PGE, CAS 122-60-1) contains only 3 rotatable bonds , while benzyl glycidyl ether has 4 . The higher number of rotatable bonds in 2-[3-(benzyloxy)propyl]oxirane introduces greater conformational flexibility, which may facilitate induced-fit binding to protein targets but also imposes a larger entropic penalty upon rigidification.

Conformational Analysis Molecular Docking Entropy

Epoxide Ring-Opening Activation Energy: Class-Level Inference from Benzyl Glycidyl Ether (BGE) to 2-[3-(Benzyloxy)propyl]oxirane

Direct experimental kinetic data for 2-[3-(benzyloxy)propyl]oxirane are not publicly available; however, the benzyl glycidyl ether (BGE) scaffold serves as the nearest class-level reference. A non-isothermal DSC study reported the ring-opening activation energy (Ea) of neat BGE reacted with polyether amine (D230) as 58.7 kJ/mol, fitted to the Šesták–Berggren model [1]. The propyl spacer in the target compound is expected to reduce steric hindrance around the epoxide ring compared to BGE, potentially slightly lowering the activation energy relative to BGE, though this requires experimental verification.

Epoxide Reactivity Kinetics Curing Chemistry

Stereochemical Purity and Enantiomeric Differentiation: (2R)-2-[3-(Benzyloxy)propyl]oxirane vs. Racemic Mixture

The (2R)-enantiomer of 2-[3-(benzyloxy)propyl]oxirane (CAS 651057-23-7) is a defined chiral building block used in asymmetric synthesis . Biocatalytic resolution studies on related benzyl glycidyl ether demonstrate that epoxide hydrolases from Talaromyces flavus kinetically resolve racemic BGE to yield (R)-BGE with enantiomeric excess (ee) values up to >99% under optimized conditions [1]. While direct ee data for the propyl homolog are limited, the chiral environment of the benzyloxy substituent is preserved, and the stereochemical outcome is expected to follow similar trends.

Chiral Synthesis Enantioselectivity Biocatalysis

Synthetic Route and Scalability Differentiation: mCPBA Epoxidation vs. Epichlorohydrin Route

The primary synthetic route reported for 2-[3-(benzyloxy)propyl]oxirane involves the epoxidation of (E)-5-(benzyloxy)pent-1-ene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0 °C under an inert atmosphere . This contrasts with the industrial synthesis of benzyl glycidyl ether (BGE), which typically employs epichlorohydrin and benzyl alcohol under phase-transfer catalysis . The mCPBA route avoids the use of epichlorohydrin, a toxic and carcinogenic reagent, potentially resulting in a cleaner impurity profile and easier regulatory acceptance for pharmaceutical intermediates.

Process Development Scale-Up Cost of Goods

Molecular Weight and Chromatographic Retention Differentiation for Analytical Method Development

2-[3-(Benzyloxy)propyl]oxirane has a molecular weight of 192.25 g/mol, which is 28.05 g/mol (Δ 17%) greater than benzyl glycidyl ether (164.20 g/mol) and 42.07 g/mol (Δ 28%) greater than phenyl glycidyl ether (150.17 g/mol) [1][2][3]. This mass difference, coupled with the higher XLogP3, translates into distinct chromatographic retention times on standard reversed-phase HPLC columns (e.g., C18, mobile phase: acetonitrile/water or methanol/water). In GC-MS applications, the higher molecular weight provides a unique base peak (m/z 192) and fragmentation pattern (InChIKey: RXTUBUKGYMZYPJ-UHFFFAOYSA-N) that is unequivocally distinguishable from BGE (InChIKey: QKYXYLLMNRBNSQ-UHFFFAOYSA-N) or PGE.

Analytical Chemistry HPLC GC-MS

Best Application Scenarios for 2-[3-(Benzyloxy)propyl]oxirane (CAS 112482-35-6) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Lipophilic Benzyl-Protected Epoxide Building Blocks in CNS-Targeted Drug Discovery

The 0.7 log unit higher XLogP3 of 2-[3-(benzyloxy)propyl]oxirane (XLogP3 = 2) relative to BGE (XLogP3 = 1.3) predicts superior blood-brain barrier penetration, making it a preferred building block for CNS-targeted covalent inhibitors or prodrugs. The additional conformational flexibility (6 rotatable bonds) may accommodate induced-fit binding to CNS targets such as GPCRs or ion channels [1][2].

Chiral Resolution and Asymmetric Synthesis Using the (2R)-Enantiomer in Steroid Sulfatase Inhibitor Programs

The (2R)-enantiomer (CAS 651057-23-7) is available at >99% ee and has been described as a key intermediate in steroid sulfatase inhibitor synthesis for hormone-dependent breast cancer research. The racemic mixture (CAS 112482-35-6) cannot substitute in these stereospecific applications without costly chiral separation [1].

Epoxy Resin and Polymer Formulations Requiring Fine-Tuned Curing Kinetics

Based on class-level kinetic data, the propyl spacer in the target compound is expected to slightly reduce steric hindrance relative to BGE (Ea = 58.7 kJ/mol for amine curing), potentially enabling faster low-temperature curing profiles. This makes 2-[3-(benzyloxy)propyl]oxirane a candidate for specialized epoxy formulations where rapid gelation at ambient temperatures is required [1].

Quote Request

Request a Quote for 2-[3-(Benzyloxy)propyl]oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.